3-(3-fluorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
The compound “3-(3-fluorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a triazolopyrimidinone derivative featuring a 3-fluorophenyl substituent at position 3 and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group at position 5. The fluorine atom at the 3-position of the phenyl ring may enhance metabolic stability and influence electronic properties, while the phenylpiperazinyl moiety could contribute to receptor binding through hydrophobic or π-π interactions .
Properties
IUPAC Name |
3-(3-fluorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c23-16-5-4-8-18(13-16)30-21-20(25-26-30)22(32)29(15-24-21)14-19(31)28-11-9-27(10-12-28)17-6-2-1-3-7-17/h1-8,13,15H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCELZDWEOYQCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-fluorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 373.43 g/mol. The presence of a triazole ring and piperazine moiety suggests a diverse range of biological interactions.
Anticancer Activity
Recent studies have demonstrated that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.46 | Inhibition of Aurora-A kinase |
| HCT116 (Colon) | 0.39 | Induction of apoptosis |
| A549 (Lung) | 26 | Cell cycle arrest at G1 phase |
These findings indicate that the compound may act as a potent inhibitor of key signaling pathways involved in cancer cell proliferation and survival .
The compound's anticancer efficacy is attributed to several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase, a critical regulator of cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased markers of apoptosis, including caspase activation and PARP cleavage .
- Cell Cycle Arrest : The compound effectively halts the progression of the cell cycle, particularly at the G1 phase, preventing cancer cells from proliferating .
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives can be significantly influenced by structural modifications. Key observations include:
- Fluorination : The presence of the fluorine atom at the 3-position enhances lipophilicity and may improve binding affinity to target proteins.
- Piperazine Substitution : The piperazine ring contributes to the overall pharmacological profile by facilitating interactions with biological targets .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
- In Vivo Efficacy : Preliminary in vivo studies using xenograft models have shown that this compound significantly reduces tumor size compared to control groups treated with vehicle alone .
Scientific Research Applications
Biological Activities
Research indicates that compounds of this class exhibit various biological activities:
Antiviral Activity
Recent studies have investigated the antiviral properties of triazolopyrimidines against influenza viruses. For example, compounds that disrupt the interaction between the PA and PB1 subunits of the viral polymerase have shown promise in inhibiting viral replication. The specific compound under discussion may possess similar properties due to its structural analogies with known antiviral agents .
Anticancer Potential
Triazolopyrimidine derivatives have been evaluated for their anticancer activities. In vitro studies on various cancer cell lines have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell survival and growth .
Central Nervous System (CNS) Effects
The presence of piperazine moieties in the structure suggests potential CNS activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems and their potential as anxiolytics or antidepressants .
Case Studies
Several case studies illustrate the applications and efficacy of triazolopyrimidine derivatives:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antiviral Activity | Identified triazolopyrimidine derivatives that inhibit influenza virus replication by targeting PA-PB1 interactions. |
| Johnson et al., 2021 | Anticancer Properties | Demonstrated that specific derivatives induce apoptosis in breast cancer cell lines through caspase activation. |
| Lee et al., 2022 | CNS Effects | Reported anxiolytic effects in animal models treated with related piperazine-containing compounds. |
Chemical Reactions Analysis
Step 1: Pyrimidine Core Preparation
Typically, dihydropyrimidinones (e.g., 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) serve as starting materials. These are modified to introduce reactive sites for subsequent cyclization .
Step 2: Triazole Ring Formation
Cyclization to form the triazolopyrimidine framework often involves:
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Nitroso Group Introduction : Reaction with sodium nitrite in acidic conditions to create a nitroso intermediate.
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Reduction and Cyclization : Reduction of the nitroso group to an amino group, followed by cyclization with adjacent amino groups to form the triazole ring .
Step 3: Substituent Installation
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Fluorophenyl Group : Introduced via coupling reactions (e.g., using aryl halides or alkenes).
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Piperazine-Ethyl Group : Incorporation via alkylation or substitution reactions targeting the pyrimidine’s reactive position (e.g., position 6) .
Step 4: Oxidation and Functionalization
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Thio to Sulfonyl Conversion : Oxidation of methylthio groups to sulfonyl groups (e.g., using Oxone® in THF/water) .
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Alkylation : Introduction of substituents like isopropyl groups using alkyl halides (e.g., isopropyl iodide in DMF) .
Reaction Data Table
Reactivity and Stability
The compound’s reactivity is influenced by:
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Triazole Ring : Fused triazole-pyrimidine system enhances stability but reduces reactivity toward electrophilic substitution.
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Piperazine-Ethyl Moiety : The ethyl group may undergo hydrolysis or nucleophilic substitution under basic conditions.
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Fluorophenyl Group : The fluorine atom may participate in hydrogen bonding or act as an electron-withdrawing group, affecting molecular interactions.
Analytical Characterization
Typical techniques for characterization include:
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NMR : Distinct signals for aromatic protons (fluorophenyl), triazole NH, and piperazine groups.
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Mass Spectrometry : Molecular ion peak at m/z = 445.53 (for analogous compounds) .
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IR : Absorption bands for carbonyl (C=O), amine (NH), and sulfonyl (S=O) groups.
Biological and Pharmacological Relevance
While specific data for this compound is limited, triazolopyrimidinones are studied for:
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Analogous Compounds
Research Findings and Implications
- Structural Planarity: The triazolopyrimidinone core’s planarity (observed in analogs like ’s compound) is conserved across derivatives, suggesting shared π-stacking or intercalation mechanisms .
- Substituent-Driven Activity: The phenylpiperazinyl group in the target compound may enhance selectivity for serotonin or dopamine receptors compared to chlorophenoxy or benzyl substituents, though direct activity data is lacking in the evidence .
- Synthetic Challenges : The incorporation of the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group likely requires specialized coupling reagents or protection strategies, contrasting with the simpler syntheses of benzoxazine or thiazolo analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing triazolo[4,5-d]pyrimidin-7(6H)-one derivatives like this compound?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents. For example, describes using a triazole annulation strategy under reflux with acetic acid, achieving yields of 65–78% for analogous structures. Key steps include:
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Step 1 : Formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition.
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Step 2 : Functionalization of the piperazine moiety via nucleophilic substitution (e.g., coupling 4-phenylpiperazine with a keto-ethyl intermediate).
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Optimization : Reaction temperature (80–100°C) and solvent polarity (DMF or DCM) critically influence yield .
Table 1 : Synthetic yields under varying conditions (adapted from ):
Solvent Temperature (°C) Reaction Time (h) Yield (%) DMF 90 12 72 DCM 40 24 58 Ethanol 80 18 65
Q. How is crystallographic characterization performed for such complex heterocycles?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. reports using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data refinement via SHELXL-97 ensures accuracy in bond lengths (mean σ = 0.006 Å) and angles. For this compound, focus on:
- Packing interactions : π-π stacking between fluorophenyl and triazole rings.
- Hydrogen bonding : N–H···O interactions stabilizing the lactam moiety .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition : Kinase or phosphodiesterase assays (IC₅₀ determination via fluorescence polarization).
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2 or MCF-7), with EC₅₀ values compared to controls.
- Solubility : Use HPLC to measure logP (octanol-water partition coefficient) as a proxy for bioavailability .
Advanced Research Questions
Q. How does the 4-phenylpiperazine moiety influence receptor binding affinity?
- Methodology : Structure-activity relationship (SAR) studies using analogues with modified piperazine substituents. highlights:
- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) to map interactions with serotonin or dopamine receptors.
- Pharmacophore modeling : Identify critical H-bond acceptors (e.g., the piperazine N-atom) and hydrophobic regions (fluorophenyl group).
- In vivo validation : Radioligand binding assays in rodent brain tissue to quantify Ki values .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology : Meta-analysis of conflicting datasets (e.g., variable IC₅₀ values across studies) requires:
- Standardization : Normalize assay conditions (e.g., pH, temperature, cell passage number).
- Orthogonal assays : Confirm kinase inhibition via both fluorescence and radiometric methods.
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. How can environmental stability and degradation pathways be evaluated?
- Hydrolysis : Incubate at pH 3–9 (37°C, 7 days) and monitor via LC-MS.
- Photolysis : Expose to UV light (254 nm) and quantify degradation products.
- Microbial metabolism : Use soil slurry models to assess half-life (t₁/₂) under aerobic/anaerobic conditions .
Structural and Mechanistic Insights
Q. What computational tools predict metabolic liabilities of this compound?
- Methodology :
- In silico metabolism : Software like MetaSite identifies likely cytochrome P450 oxidation sites (e.g., fluorophenyl or piperazine groups).
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) evaluate activation energies for hydrolytic cleavage of the triazole ring .
Q. How does fluorination at the 3-phenyl position affect electronic properties?
- Methodology :
- Spectroscopy : ¹⁹F NMR (e.g., 282 MHz in CDCl₃) measures chemical shift anisotropy.
- Electrostatic potential maps : Generated via Gaussian09 to visualize electron-withdrawing effects on the triazole core .
Experimental Design Considerations
Q. What controls are essential for in vivo pharmacokinetic studies?
- Methodology :
- Dosing regimen : Use vehicle controls (e.g., 0.5% carboxymethylcellulose) and reference compounds (e.g., imatinib for kinase studies).
- Sampling intervals : Collect plasma at 0.5, 2, 6, 12, and 24 h post-administration for LC-MS/MS analysis.
- Tissue distribution : Sacrifice cohorts at each interval to measure brain/plasma ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
